molecular formula C4H8ClF2N B2851021 3,3-Difluoro-2-methylazetidine hydrochloride CAS No. 1638772-18-5

3,3-Difluoro-2-methylazetidine hydrochloride

Cat. No.: B2851021
CAS No.: 1638772-18-5
M. Wt: 143.56
InChI Key: UZRHEOUHFFMYKB-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . It is used as a precursor for bioimaging fluorescent dyes and energetic materials .


Molecular Structure Analysis

The molecular formula of this compound is C4H8ClF2N . It has an average mass of 143.563 Da and a monoisotopic mass of 143.031326 Da .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylazetidine hydrochloride is not specified in the sources I found. Its use as a precursor for bioimaging fluorescent dyes and energetic materials suggests it may undergo reactions to form these compounds .

Future Directions

The future directions of 3,3-Difluoro-2-methylazetidine hydrochloride are not specified in the sources I found. Given its use as a precursor for bioimaging fluorescent dyes and energetic materials, it may have potential applications in these fields .

Properties

IUPAC Name

3,3-difluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHEOUHFFMYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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